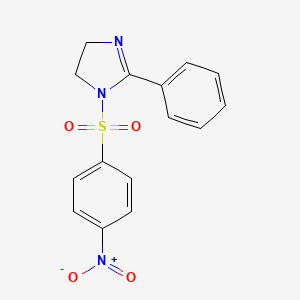![molecular formula C14H12BrN5 B7431429 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-8470 and belongs to the class of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of BRD-8470 involves its ability to bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. This results in the inhibition of cell proliferation and induction of cell cycle arrest.
Biochemical and Physiological Effects:
In vitro studies have shown that BRD-8470 has an inhibitory effect on the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells. Moreover, the compound has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of GSK3.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRD-8470 in lab experiments is its specificity towards kinases, which makes it a useful tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Zukünftige Richtungen
There are several future directions for the research on BRD-8470. One of the potential areas of research is the development of more potent and selective inhibitors of kinases using BRD-8470 as a lead compound. Another area of research is the investigation of the role of BRD-8470 in the treatment of neurodegenerative disorders, such as Parkinson's disease. Furthermore, the compound's potential in the treatment of other diseases, such as diabetes and inflammation, can also be explored.
Conclusion:
In conclusion, 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine is a chemical compound that has shown potential applications in scientific research. Its ability to inhibit kinases makes it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. However, further research is needed to explore its full potential and limitations.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine can be achieved through a multistep process. One of the commonly used methods is the reaction between 5-bromo-2-chloropyrimidine and 4-(1-methylpyrazol-4-yl)aniline in the presence of a base.
Wissenschaftliche Forschungsanwendungen
The compound BRD-8470 has shown potential applications in scientific research. It has been found to be an effective inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). This makes it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-20-9-11(6-18-20)10-2-4-13(5-3-10)19-14-16-7-12(15)8-17-14/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVHQQPBUJZVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)

![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)
![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)

![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)
![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)
![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)